The synthesis of BMY-21502 involves several steps:
The molecular structure of BMY-21502 can be represented by its canonical SMILES notation: C1CC(=O)N(C1)CC2CCN(CC2)C3=NC(=NC=C3)C(F)(F)F
. It features:
BMY-21502 undergoes various chemical reactions:
The specific conditions under which these reactions occur are critical for understanding its pharmacokinetics and dynamics.
BMY-21502 appears to exert its cognitive-enhancing effects primarily through the activation of the central nervous system cholinergic system. This activation is thought to be crucial for its anti-anoxic effects, potentially improving synaptic transmission and memory retention in conditions such as cerebral hypoxia .
BMY-21502 has several notable physical and chemical properties:
The compound has a shelf life exceeding two years when stored properly.
BMY-21502 has several scientific applications:
Clinical trials have assessed its efficacy in patients with mild-to-moderate Alzheimer’s disease, showing some promise albeit without statistically significant results compared to placebo .
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6